molecular formula C16H15N3OS2 B5696581 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

Cat. No. B5696581
M. Wt: 329.4 g/mol
InChI Key: QBSCWZMJLKQFDZ-UHFFFAOYSA-N
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Description

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide, also known as PETT, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. PETT is a thiadiazole derivative that has been synthesized through a variety of methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has been shown to exert its effects through the inhibition of the NF-κB pathway, which plays a key role in the regulation of inflammation and immune responses. N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has also been shown to activate the PPARγ pathway, which is involved in the regulation of lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of pain, and the regulation of lipid metabolism and glucose homeostasis. N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has also been shown to have antioxidant properties and the ability to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has several advantages for use in lab experiments, including its ability to inhibit inflammatory cytokine production and reduce pain in animal models. However, N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research related to N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide, including the development of more potent and selective inhibitors of the NF-κB pathway, the investigation of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide's effects on other pathways involved in inflammation and immune responses, and the exploration of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide's potential use in the treatment of other diseases such as cancer and diabetes.
In conclusion, N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide is a chemical compound that has shown promise in scientific research related to its potential use as an anti-inflammatory and analgesic agent. N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has been synthesized through various methods and has been shown to exert its effects through the inhibition of the NF-κB pathway and activation of the PPARγ pathway. N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has several advantages for use in lab experiments, but also has limitations that require further research. There are several future directions for research related to N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide, including the development of more potent and selective inhibitors of the NF-κB pathway and the investigation of its potential use in the treatment of other diseases.

Synthesis Methods

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide can be synthesized through various methods, including the reaction of 2-(2-thienyl)acetic acid with thionyl chloride, followed by the addition of 2-phenylethylamine and hydrazine hydrate. Other methods include the use of 2-(2-thienyl)acetic acid and 5-(2-phenylethyl)-1,3,4-thiadiazole-2-thiol, which are reacted in the presence of a base and a solvent such as dimethylformamide.

Scientific Research Applications

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has been studied for its potential use in various scientific research applications, including as an anti-inflammatory and analgesic agent. Studies have shown that N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has the ability to inhibit the production of inflammatory cytokines and reduce pain in animal models.

properties

IUPAC Name

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-14(11-13-7-4-10-21-13)17-16-19-18-15(22-16)9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSCWZMJLKQFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

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